molecular formula C7H17NSn B14335093 N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine CAS No. 109862-84-2

N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine

Cat. No.: B14335093
CAS No.: 109862-84-2
M. Wt: 233.93 g/mol
InChI Key: DWYNKEJNIGATHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine typically involves the reaction of trimethyltin chloride with N,N-dimethylvinylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction can be represented as follows:

(CH3)3SnCl+CH2=CHN(CH3)2(CH3)3SnCH=CHN(CH3)2+HCl\text{(CH}_3\text{)}_3\text{SnCl} + \text{CH}_2=\text{CHN(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SnCH}=\text{CHN(CH}_3\text{)}_2 + \text{HCl} (CH3​)3​SnCl+CH2​=CHN(CH3​)2​→(CH3​)3​SnCH=CHN(CH3​)2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of stannanes.

    Substitution: The trimethylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved may include binding to proteins and nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(trimethylsilyl)ethen-1-amine: Similar structure but with a silicon atom instead of tin.

    N,N-Dimethyl-1-(trimethylgermyl)ethen-1-amine: Contains a germanium atom in place of tin.

    N,N-Dimethyl-1-(trimethylplumbyl)ethen-1-amine: Features a lead atom instead of tin.

Uniqueness

N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs

Properties

CAS No.

109862-84-2

Molecular Formula

C7H17NSn

Molecular Weight

233.93 g/mol

IUPAC Name

N,N-dimethyl-1-trimethylstannylethenamine

InChI

InChI=1S/C4H8N.3CH3.Sn/c1-4-5(2)3;;;;/h1H2,2-3H3;3*1H3;

InChI Key

DWYNKEJNIGATHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.